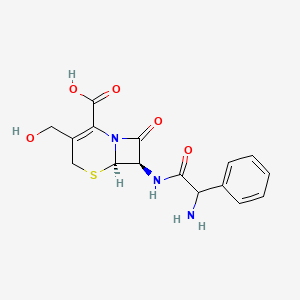

Deacetylcephaloglycin

Description

Properties

CAS No. |

3890-34-4 |

|---|---|

Molecular Formula |

C16H17N3O5S |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O5S/c17-10(8-4-2-1-3-5-8)13(21)18-11-14(22)19-12(16(23)24)9(6-20)7-25-15(11)19/h1-5,10-11,15,20H,6-7,17H2,(H,18,21)(H,23,24)/t10?,11-,15-/m1/s1 |

InChI Key |

HUKRJWVLQPKROI-HUFXEGEASA-N |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

deacetylcephaloglycin deacetylcephaloglycin, (6R-(6alpha,7beta(S*)))-isomer deacetylcephaloglycin, (6R-trans)-isome |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Deacetylcephaloglycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and enzymatic synthesis pathways for Deacetylcephaloglycin, a significant metabolite of the cephalosporin (B10832234) antibiotic, cephaloglycin. Detailed experimental protocols for its synthesis and purification are presented, supported by quantitative data and visual representations of the workflows.

Introduction

This compound, chemically known as 7-[(D-2-amino-2-phenyl)acetamido]-3-hydroxymethyl-3-cephem-4-carboxylic acid, is the primary and biologically active metabolite of cephaloglycin. Understanding its synthesis and purification is crucial for researchers in drug metabolism, antibiotic development, and for the preparation of analytical standards. This guide outlines established methods for its preparation, focusing on acidic hydrolysis and enzymatic deacetylation of cephaloglycin, followed by purification.

Synthesis Methodologies

This compound can be synthesized from its parent compound, cephaloglycin, through two primary routes: acidic hydrolysis and enzymatic deacetylation.

Acidic Hydrolysis of Cephaloglycin

The treatment of cephaloglycin with a strong acid selectively cleaves the acetyl group at the C-3 position, yielding this compound. This method is straightforward but may also lead to the formation of the inactive lactone byproduct.

Enzymatic Deacetylation of Cephaloglycin

A more specific method involves the use of esterase enzymes that selectively hydrolyze the acetyl group of cephaloglycin. This approach often proceeds under milder conditions and can offer higher selectivity compared to chemical methods.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Synthesis of this compound via Acidic Hydrolysis

Procedure:

-

A solution of cephaloglycin (1.0 g) in 98% formic acid (10 mL) is prepared.

-

The solution is allowed to stand at room temperature for 24 hours.

-

The formic acid is then removed under reduced pressure.

-

The remaining residue is triturated with acetone, and the resulting solid is collected by filtration.

-

The crude product is then purified by column chromatography.

Synthesis of this compound via Enzymatic Hydrolysis

Procedure:

-

Cephaloglycin (1.0 g) is dissolved in a phosphate (B84403) buffer (pH 7.0).

-

An esterase enzyme preparation (e.g., from citrus fruit) is added to the solution.

-

The mixture is incubated at 37°C for a specified period, with the reaction progress monitored by a suitable method (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is adjusted to the isoelectric point of this compound to precipitate the product.

-

The precipitate is collected by filtration, washed, and dried.

-

Further purification is achieved through column chromatography.

Purification by Column Chromatography

Procedure:

-

A chromatography column is packed with a suitable stationary phase, such as microcrystalline cellulose.

-

The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution is carried out using an appropriate solvent system, for example, a mixture of n-butanol, acetic acid, and water.

-

Fractions are collected and analyzed (e.g., by TLC or UV-Vis spectroscopy) to identify those containing the pure product.

-

The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis and properties of this compound.

| Parameter | Acidic Hydrolysis | Enzymatic Hydrolysis | Physical/Spectral Data |

| Starting Material | Cephaloglycin | Cephaloglycin | - |

| Key Reagents/Catalysts | 98% Formic Acid | Esterase | - |

| Reaction Conditions | Room Temperature, 24h | 37°C, pH 7.0 | - |

| Yield | Not specified in source | Not specified in source | - |

| Melting Point | Decomposes >180 °C | Decomposes >180 °C | - |

| Optical Rotation | Specific rotation value not provided | Specific rotation value not provided | - |

| Infrared (IR) Spectroscopy (cm⁻¹) | Key peaks at 1760 (β-lactam), 1690 (amide I), 1600 (carboxylate), 1520 (amide II) | Key peaks at 1760 (β-lactam), 1690 (amide I), 1600 (carboxylate), 1520 (amide II) | - |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (δ, ppm) | Data not provided in source | Data not provided in source | - |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes for this compound.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Step-by-step workflow for the acidic hydrolysis of cephaloglycin.

Caption: Step-by-step workflow for the enzymatic hydrolysis of cephaloglycin.

Deacetylcephaloglycin: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylcephaloglycin is the primary, biologically active metabolite of the first-generation cephalosporin (B10832234), cephaloglycin. Like all β-lactam antibiotics, its core mechanism of action resides in the disruption of bacterial cell wall synthesis, a process critical for bacterial viability. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of deacetylcephaloglycan's antibacterial activity. It consolidates available quantitative data, details relevant experimental methodologies, and illustrates key pathways and processes to offer a comprehensive resource for researchers in antimicrobial drug discovery and development. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its parent compound, cephaloglycin, and the broader cephalosporin class to provide a thorough understanding of its function.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of this compound is achieved through the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is mediated by its interaction with Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly.

The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This molecular mimicry allows the antibiotic to bind to the active site of these enzymes, leading to their acylation and subsequent inactivation. The inhibition of PBP activity disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death.

Caption: General signaling pathway of this compound's mechanism of action.

Antibacterial Spectrum and Efficacy

This compound retains significant antibacterial activity, particularly against Gram-positive organisms. Chromatographic and microbiological assays have shown that after oral administration of cephaloglycin, it is partially converted to this compound. The antibacterial activity of this metabolite is equivalent to that of cephaloglycin against Gram-positive bacteria but is lower against Gram-negative bacilli.[1] Successful therapy of urinary tract infections with cephaloglycin is largely attributed to the antibacterial activity of this metabolite.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

Specific MIC data for this compound is not widely available. However, data for its parent compound, cephaloglycin, provides valuable insight, especially for Gram-positive bacteria where their activities are comparable.

| Bacterial Species | Cephaloglycin MIC (µg/mL) | Reference |

| Streptococcus pyogenes (Group A) | All strains inhibited by 0.4 | [2] |

| Diplococcus pneumoniae | All strains inhibited by 0.4 | [2] |

| Staphylococcus aureus | 80% of strains inhibited by 1.6 | [2] |

| Escherichia coli | ~50% of strains inhibited by 1.6 | [2] |

| Proteus mirabilis | ~50% of strains inhibited by 1.6 | [2] |

| Klebsiella-Aerobacter species | 70% of strains inhibited by 12.5 | [2] |

Interaction with Penicillin-Binding Proteins (PBPs)

While specific binding affinities of this compound to various PBPs are not readily found in the literature, the general mechanism for cephalosporins is well-understood. Cephalosporins typically exhibit a high affinity for essential PBPs involved in cell wall synthesis. The specific PBP binding profile of a cephalosporin determines its spectrum of activity and morphological effects on bacteria.

Mechanisms of Resistance

Bacterial resistance to cephalosporins, and by extension this compound, can arise through several mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes is a primary mechanism of resistance. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive.

-

Alteration of Target Site: Modifications in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics. This is a common resistance mechanism in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

-

Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier to antibiotic entry. Alterations in porin channels can restrict the influx of cephalosporins into the periplasmic space where PBPs are located.

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport antibiotics out of the cell, preventing them from reaching their PBP targets.

Caption: Key mechanisms of bacterial resistance to this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Materials:

-

This compound (or cephaloglycin) standard powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the antibiotic in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria without antibiotic) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

References

Deacetylcephaloglycin: A Technical Whitepaper on its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylcephaloglycin is the primary, biologically active metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephaloglycin. Following oral administration, cephaloglycin is metabolized to this compound, which is largely responsible for the therapeutic effects observed, particularly in the treatment of urinary tract infections. This document provides a detailed overview of the antibacterial spectrum of this compound, leveraging available data from its parent compound, cephaloglycin. It includes a summary of its activity against key Gram-positive and Gram-negative bacteria, detailed experimental protocols for determining antibacterial susceptibility, and visual representations of relevant scientific workflows.

Introduction

Cephaloglycin, a semi-synthetic, orally administered cephalosporin, undergoes in vivo deacetylation to form this compound. This metabolic conversion is crucial, as this compound exhibits significant antibacterial activity. The antibacterial spectrum of this compound is comparable to that of cephaloglycin against Gram-positive organisms. However, its activity is noted to be lower against Gram-negative bacilli. The successful clinical application of cephaloglycin in treating urinary tract infections is predominantly attributed to the potent antibacterial action of this active metabolite.

Antibacterial Spectrum

The in vitro antibacterial activity of this compound is most effectively represented by its Minimum Inhibitory Concentration (MIC) against various bacterial species. Due to the limited availability of direct MIC data for this compound, the following table summarizes the MIC values for its parent compound, cephaloglycin, which serves as a strong proxy, especially for Gram-positive bacteria.

| Bacterial Species | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 1.6 (80% of strains inhibited) | [1] |

| Streptococcus pyogenes | Gram-positive | 0.4 | [1] |

| Escherichia coli | Gram-negative | 1.6 (50% of strains inhibited) | [1] |

| Klebsiella-Aerobacter species | Gram-negative | 12.5 (70% of strains inhibited) | [1] |

Note: The activity of this compound against Gram-negative bacteria is reported to be lower than that of cephaloglycin. Therefore, the MIC values for E. coli and Klebsiella-Aerobacter species presented above for cephaloglycin may represent a higher level of activity than what would be observed for this compound.

Mechanism of Action

As a beta-lactam antibiotic, the mechanism of action of this compound, similar to other cephalosporins, involves the inhibition of bacterial cell wall synthesis. The drug binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death.

Experimental Protocols

The determination of the antibacterial spectrum of this compound involves standardized in vitro susceptibility testing methods. The following is a detailed description of a typical experimental protocol.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

4.1.1. Materials

-

This compound (analytical grade)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (0.5)

-

Incubator (35°C ± 2°C)

4.1.2. Procedure

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in CAMHB to a concentration that is at least 10 times the highest concentration to be tested.

-

Preparation of Bacterial Inoculum:

-

Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column.

-

Add 100 µL of the appropriate concentration of the this compound working solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This results in a range of antibiotic concentrations in a final volume of 50 µL per well.

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the antibiotic to its final test concentration.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.

Visualizations

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Cephaloglycin and this compound Activity

Caption: Relationship between Cephaloglycin, its metabolite, and antibacterial activity.

Conclusion

This compound is a clinically significant metabolite that exerts the primary antibacterial effect following the administration of cephaloglycin. Its spectrum of activity is robust against common Gram-positive pathogens and includes some Gram-negative bacteria, although to a lesser extent than its parent compound. The standardized methodologies outlined in this document provide a framework for the continued evaluation of this and other antimicrobial agents. Further research to directly quantify the MIC values of this compound against a broader range of clinical isolates is warranted to fully elucidate its antibacterial profile.

References

Deacetylcephaloglycin: A Comprehensive Technical Guide to its Role as a Key Metabolite of Cephaloglycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaloglycin, a first-generation cephalosporin (B10832234) antibiotic, undergoes significant metabolism in the body, leading to the formation of various metabolites. Among these, deacetylcephaloglycin is of paramount importance due to its considerable concentration and retention of antimicrobial activity. This technical guide provides an in-depth exploration of this compound as a metabolite of cephaloglycin, focusing on its metabolic pathway, pharmacokinetic profile, and the analytical methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Metabolic Pathway of Cephaloglycin

The biotransformation of cephaloglycin in humans follows two primary metabolic routes: the deacetylation of the C-3 acetoxymethyl group and the hydrolysis of the C-7 side chain amide linkage. The deacetylation pathway is the major route, resulting in the formation of this compound. This metabolite can subsequently undergo intramolecular lactonization to form this compound lactone.[1][2]

The enzymatic hydrolysis of the acetyl group from cephaloglycin is likely mediated by human carboxylesterases (hCEs), a family of enzymes highly expressed in the liver and intestines that are responsible for the hydrolysis of a wide variety of ester-containing drugs.[3][4][5] Specifically, given the structure of cephaloglycin, with a relatively small acyl group (acetyl) and a large "alcohol" group (the cephalosporin nucleus), it is plausible that human carboxylesterase 2 (hCE2) is the predominant enzyme involved in its deacetylation.[3]

Below is a diagram illustrating the metabolic pathway of cephaloglycin.

Caption: Metabolic Pathway of Cephaloglycin

Quantitative Data

The urinary excretion of cephaloglycin and its metabolites provides quantitative insight into the extent of its metabolism. The following table summarizes the average total excretion amounts of intact cephaloglycin and its metabolites in human urine following oral administration.

| Compound | Average Total Urinary Excretion (% of Administered Dose) |

| Intact Cephaloglycin | 0.50% |

| This compound | 17.09% |

| This compound Lactone | 0.35% |

| Benzoylformic Acid | 0.86% |

| Phenylglycine | < 0.2% |

Data sourced from Haginaka et al. (1980).[1][2]

Pharmacokinetic Parameters

Experimental Protocols

The analysis of this compound in biological matrices, primarily urine, is most commonly achieved through High-Performance Liquid Chromatography (HPLC). A detailed protocol for the determination of this compound in human urine is outlined below, based on the method described by Haginaka et al. (1979), which involves the quantitative conversion of this compound to its lactone form for stable and reproducible measurement.

Protocol: Determination of this compound in Human Urine by HPLC

1. Sample Preparation: a. Collect urine samples and store frozen until analysis. b. Thaw urine samples and centrifuge to remove any particulate matter. c. To a specific volume of the urine supernatant, add a buffer to adjust the pH to approximately 1.4. d. Incubate the acidified urine sample at 37°C for 2 hours to facilitate the complete conversion of this compound to this compound lactone.

2. HPLC Analysis: a. Chromatographic System: A standard HPLC system equipped with a UV detector is suitable. b. Column: A reversed-phase C18 column is recommended. c. Mobile Phase: An ion-pairing mobile phase is crucial for the separation. A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer) containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the mobile phase should be optimized for the best separation. d. Flow Rate: A flow rate of 1.0 mL/min is commonly used. e. Detection: UV detection at a wavelength of 254 nm is appropriate for this compound lactone. f. Quantification: The concentration of this compound is determined by comparing the peak area of the this compound lactone in the sample to a standard curve prepared from known concentrations of this compound that have undergone the same acidification and incubation process.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

While HPLC is the primary method for quantification, GC-MS has been used for the identification and confirmation of cephaloglycin metabolites. A general protocol for GC-MS analysis of drug metabolites in biological fluids involves:

1. Sample Preparation and Derivatization: a. Extraction of the metabolites from the biological matrix (e.g., urine) using liquid-liquid extraction or solid-phase extraction. b. Evaporation of the solvent and derivatization of the analytes to increase their volatility and thermal stability. A common derivatization procedure for compounds with polar functional groups is silylation.

2. GC-MS Analysis: a. Gas Chromatograph: A standard GC system with a capillary column suitable for the separation of derivatized compounds. b. Carrier Gas: Helium is typically used as the carrier gas. c. Temperature Program: A temperature gradient is employed to separate the metabolites based on their boiling points. d. Mass Spectrometer: A mass spectrometer is used for the detection and identification of the separated compounds based on their mass-to-charge ratio and fragmentation patterns.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound in urine samples.

Caption: Workflow for this compound Analysis

Conclusion

This compound is the principal and antimicrobially active metabolite of cephaloglycin, formed primarily through enzymatic deacetylation. Its significant presence in urine highlights the importance of considering its contribution to the overall therapeutic effect and pharmacokinetic profile of cephaloglycin. The analytical methods detailed in this guide, particularly reversed-phase ion-pair HPLC, provide a robust framework for the accurate quantification of this compound in biological samples. Further research to definitively identify the specific human carboxylesterase isozymes involved in cephaloglycin metabolism and to establish a complete pharmacokinetic profile for both the parent drug and its active metabolite would be beneficial for a more comprehensive understanding of its clinical pharmacology.

References

- 1. Chromatographic analysis and pharmacokinetic investigation of cephaloglycin and its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CHROMATOGRAPHIC ANALYSIS AND PHARMACOKINETIC INVESTIGATION OF CEPHALOGLYCIN AND ITS METABOLITES IN MAN [jstage.jst.go.jp]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human carboxylesterases: an update on CES1, CES2 and CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Deacetylcephaloglycin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Deacetylcephaloglycin, an active metabolite of the first-generation cephalosporin (B10832234) antibiotic, Cephaloglycin. This document outlines its chemical properties, metabolic pathway, analytical methodologies, and mechanism of action, presenting the information in a format tailored for research and development applications.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Parameter | Value | Source(s) |

| CAS Number | 3890-34-4 | [1][2][3] |

| Alternate CAS | 20166-01-2 | [4][5] |

| Molecular Weight | 363.39 g/mol | [4][6] |

| Molecular Formula | C₁₆H₁₇N₃O₅S | [6] |

Metabolic Pathway of Cephaloglycin

This compound is the primary active metabolite of Cephaloglycin. The metabolic conversion involves the deacetylation of the parent compound. Under acidic conditions, this compound can be further degraded to form this compound lactone. The rate-determining step in this degradation pathway from Cephaloglycin to the lactone is the initial deacetylation.[1] Most of the absorbed Cephaloglycin is excreted in the urine as this antimicrobially active metabolite.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3890-34-4|this compound|(6R-(6alpha,7beta(R*)))-7-((Aminophenylacetyl)amino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid|-范德生物科技公司 [bio-fount.com]

- 3. medkoo.com [medkoo.com]

- 4. lookchem.com [lookchem.com]

- 5. An improved preparation of desacetylcephaloglycin. - Lookchem [lookchem.com]

- 6. lookchem.com [lookchem.com]

- 7. Cephaloglycin | C18H19N3O6S | CID 19150 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Deacetylcephaloglycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of deacetylcephaloglycin, a key active metabolite of the cephalosporin (B10832234) antibiotic, cephaloglycin. Understanding the solubility of this compound is critical for its formulation, delivery, and bioavailability. This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and illustrates its mechanism of action and a general experimental workflow for solubility assessment.

Solubility of this compound in Different Solvents

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on the known physicochemical properties of cephalosporin antibiotics, a qualitative and estimated solubility profile can be summarized. Cephalosporins, in general, exhibit a range of solubilities depending on their specific side chains and the nature of the solvent.

Table 1: Estimated Solubility Profile of this compound

| Solvent | Chemical Formula | Polarity | Estimated Solubility |

| Water | H₂O | High | Slightly Soluble to Soluble |

| Ethanol | C₂H₅OH | High | Sparingly Soluble |

| Methanol | CH₃OH | High | Sparingly Soluble |

| Acetone | C₃H₆O | Medium | Slightly Soluble |

| Propylene Glycol | C₃H₈O₂ | High | Soluble (as a co-solvent) |

| Diethyl Ether | (C₂H₅)₂O | Low | Insoluble |

Note: The solubility data presented is an estimation based on related cephalosporin compounds like cefaclor (B193732) and general principles of solubility.[1][2] Actual quantitative values for this compound may vary and should be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is a cornerstone of pre-formulation studies in drug development.[3][4][5] The following are standard experimental protocols that can be employed to determine the solubility of this compound.

1. Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent and is considered the gold standard for thermodynamic solubility.[4][5]

-

Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.

-

Materials:

-

This compound (pure, solid form)

-

Solvent of interest (e.g., water, ethanol)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium is reached with the undissolved material.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies can help determine the necessary equilibration time.[6]

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To separate the undissolved solid, the sample should be centrifuged or filtered.

-

Dilute the supernatant with an appropriate solvent.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV.[7][8][9]

-

The experiment should be performed in triplicate to ensure reproducibility.[6]

-

2. Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. It is a higher throughput method often used in early drug discovery.[3][10]

-

Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.

-

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

-

-

Procedure:

-

Dispense the aqueous buffer into the wells of a microplate.

-

Add a small volume of the this compound DMSO stock solution to the buffer to achieve a range of final concentrations.

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering of the solutions using a nephelometer to detect precipitation. Alternatively, the concentration in the clear supernatant can be measured after centrifugation using a UV-Vis plate reader.

-

The kinetic solubility is the highest concentration at which no precipitation is observed.

-

Mechanism of Action and Experimental Workflow Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This process is crucial for the structural integrity of the bacterial cell.

Caption: Deacetylcephaloglycan inhibits bacterial cell wall synthesis by inactivating Penicillin-Binding Proteins.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound like this compound.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

References

- 1. Use of Solubility Parameter to Design Dry Suspension of Cefaclor as a Dual Pack System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. bmglabtech.com [bmglabtech.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. Oxidative coupling for the spectrophotometric determination of certain cephalosporins and acetaminophen in drug formulations - Arabian Journal of Chemistry [arabjchem.org]

- 9. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Pharmacokinetics of Deacetylcephaloglycin In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylcephaloglycin is the principal and biologically active metabolite of the first-generation oral cephalosporin (B10832234), cephaloglycin. Following oral administration, cephaloglycin undergoes significant first-pass metabolism, with deacetylation being a key transformation pathway. This process yields this compound, which is largely responsible for the antibacterial efficacy observed, particularly in the urinary tract. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, detailing its metabolic generation, analytical quantification, and available pharmacokinetic parameters. The guide includes detailed experimental protocols for in vivo studies and the quantification of this compound in biological matrices, alongside visual representations of the metabolic pathway and experimental workflows.

Introduction

Cephaloglycin, a semi-synthetic, first-generation cephalosporin, is administered orally. Its therapeutic utility is intrinsically linked to its biotransformation into this compound. This metabolite exhibits potent antibacterial activity, comparable to the parent drug against gram-positive organisms and contributing significantly to the overall therapeutic effect, especially in urinary tract infections. Understanding the in vivo pharmacokinetics of this compound is therefore critical for optimizing the clinical use of cephaloglycin and for the development of related cephalosporin antibiotics. This document serves as an in-depth technical resource, summarizing the current knowledge on the formation, distribution, and elimination of this active metabolite.

Metabolic Pathway of Cephaloglycin

Following oral administration, cephaloglycin is metabolized via two primary pathways:

-

Deacetylation: The acetyl group at the 3-position of the cephalosporin nucleus is hydrolyzed, forming this compound. This is the major metabolic route. A portion of this compound can further undergo lactonization to form this compound lactone[1][2].

-

Hydrolysis of the Amide Linkage: The amide bond in the side chain is cleaved, leading to the formation of phenylglycine, which can be further metabolized to benzoyl formic acid[1][2].

The metabolic conversion of cephaloglycin to this compound is a critical activation step, as this compound is a potent antibacterial agent.

In Vivo Pharmacokinetic Data

| Analyte | Mean Total Urinary Excretion (% of Administered Dose) | Reference |

| Cephaloglycin (Unchanged) | 0.50% | [1][2] |

| This compound | 17.09% | [1][2] |

| This compound Lactone | 0.35% | [1][2] |

| Benzoyl Formic Acid | 0.86% | [1][2] |

| Phenylglycine | < 0.2% | [1][2] |

| Table 1: Urinary Excretion of Cephaloglycin and its Metabolites in Humans. |

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol outlines a general procedure for an in vivo pharmacokinetic study of this compound in rats following oral administration of cephaloglycin.

4.1.1. Animals and Housing

-

Species: Male Sprague-Dawley rats (or other appropriate strain).

-

Weight: 200-250 g.

-

Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. They should have free access to standard chow and water.

-

Acclimatization: Animals should be acclimated to the facility for at least one week prior to the experiment.

4.1.2. Dose Preparation and Administration

-

Dose Formulation: Cephaloglycin is formulated as a suspension in a suitable vehicle, such as 0.5% (w/v) carboxymethylcellulose in water, to ensure uniform delivery.

-

Dose Administration: A single oral dose of the cephaloglycin suspension is administered to each rat via oral gavage using a ball-tipped gavage needle. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).

4.1.3. Sample Collection

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Samples can be collected from the tail vein into tubes containing an anticoagulant (e.g., EDTA).

-

Urine Sampling: For urinary excretion studies, animals are housed in metabolic cages to allow for the collection of urine over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).

4.1.4. Sample Processing and Storage

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Storage: Plasma and urine samples are stored at -80°C until analysis.

Quantification of this compound in Biological Samples by HPLC

This protocol describes a reversed-phase high-performance liquid chromatography (HPLC) method for the quantification of this compound in urine. A similar principle can be adapted for plasma samples, though it may require a more rigorous sample clean-up procedure.

4.2.1. Principle this compound is converted to this compound lactone in an acidic medium. The stable lactone is then quantified using reversed-phase ion-pair HPLC with UV detection.

4.2.2. Reagents and Materials

-

This compound reference standard

-

Cephaloglycin reference standard

-

Perchloric acid

-

Sodium phosphate (B84403) monobasic and dibasic

-

Tetrabutylammonium (B224687) bromide (as the ion-pairing agent)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with UV detector

-

C18 reversed-phase column

4.2.3. Sample Preparation (Urine)

-

To 1 mL of urine sample, add a specific volume of perchloric acid to adjust the pH to approximately 1.4.

-

Incubate the sample at 37°C for 2 hours to ensure the complete conversion of this compound to its lactone.

-

Centrifuge the sample to precipitate any proteins.

-

Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

4.2.4. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A mixture of a phosphate buffer (containing the ion-pairing agent, e.g., 5 mM tetrabutylammonium bromide) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength determined by the absorption maximum of this compound lactone.

-

Injection Volume: 20 µL.

4.2.5. Calibration and Quantification

-

A calibration curve is constructed by preparing a series of standard solutions of this compound in drug-free urine and subjecting them to the same sample preparation procedure.

-

The peak area of the this compound lactone is plotted against the corresponding concentration of this compound.

-

The concentration of this compound in the unknown samples is determined from the calibration curve.

Conclusion

This compound is the pharmacologically active metabolite that dictates the therapeutic efficacy of orally administered cephaloglycin. While detailed plasma pharmacokinetic parameters remain to be fully elucidated in publicly accessible literature, urinary excretion data confirms its role as the major metabolite. The experimental protocols provided in this guide offer a framework for conducting in vivo pharmacokinetic studies and for the analytical quantification of this compound. Further research focusing on the plasma concentration-time profile of this active metabolite will be invaluable for a more complete understanding of its in vivo behavior and for the continued development of effective cephalosporin therapies.

References

Deacetylcephaloglycin Lactone: A Technical Overview of its Anticipated Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylcephaloglycin lactone is a derivative of cephaloglycin, a first-generation cephalosporin (B10832234) antibiotic. While direct and extensive studies on the biological activity of this specific lactone are limited in publicly available scientific literature, this technical guide synthesizes the known information regarding its chemical context, the established antibacterial properties of its parent compounds, and the standardized methodologies that would be employed to evaluate its biological potential. This document serves as a foundational resource for researchers interested in exploring the therapeutic promise of this and other cephalosporin derivatives.

Introduction

Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. This compound is a known metabolite of cephaloglycin, and it has been reported to possess antibacterial activity.[1] Under acidic conditions, this compound can undergo intramolecular cyclization to form this compound lactone.[1] Understanding the biological profile of this lactone is crucial for a comprehensive understanding of cephaloglycin's metabolic fate and potential continued bioactivity.

Chemical Relationship and Formation

This compound lactone is formed from the intramolecular esterification of the carboxyl group at C-4 and the hydroxyl group at C-3 of this compound. This conversion is facilitated by an acidic environment.[1]

Formation pathway of this compound lactone.

Anticipated Biological Activity

Quantitative Data Summary

A thorough review of the scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) or other quantitative biological activity data for this compound lactone. The following table presents data for the parent compound, this compound, to provide a contextual baseline.

| Compound | Test Organism | Activity Metric | Value | Reference |

| This compound | S. aureus 209P | Antibacterial Activity | Reported to have activity | [1] |

Note: The original document[1] mentions antibacterial activity but does not provide specific MIC values.

Standard Experimental Protocols for Evaluation

The biological activity of this compound lactone would be assessed using established in vitro and in vivo models for antimicrobial agents. The following are detailed methodologies for key experiments that would be cited in such an evaluation.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

Workflow for MIC determination.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound lactone is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Inoculum: The test bacterium is cultured on an agar (B569324) plate. Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

-

Preparation: Test tubes containing broth with different concentrations of this compound lactone (e.g., 1x, 2x, 4x MIC) are prepared.

-

Inoculation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each tube. A growth control tube without the compound is also included.

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is withdrawn from each tube, serially diluted, and plated onto agar plates.

-

Incubation and Counting: The plates are incubated at 37°C for 18-24 hours, and the number of colonies (CFU/mL) is determined.

-

Analysis: The change in bacterial count over time is plotted for each concentration to determine the rate of killing.

Potential Mechanism of Action and Signaling Pathways

As a β-lactam derivative, the presumed mechanism of action of this compound lactone would involve the inhibition of bacterial cell wall synthesis.

Signaling Pathway:

Postulated mechanism of action.

The β-lactam ring of the cephalosporin would covalently bind to the active site of PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis. This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

Conclusion and Future Directions

This compound lactone represents an understudied derivative of a clinically relevant antibiotic. While direct evidence of its biological activity is currently lacking, its structural similarity to other active cephalosporins warrants further investigation. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of its antimicrobial properties. Future research should focus on the synthesis and purification of this compound lactone, followed by comprehensive in vitro and in vivo studies to determine its antibacterial spectrum, potency, and potential therapeutic utility. Such studies would not only elucidate the specific biological role of this lactone but also contribute to the broader understanding of cephalosporin metabolism and structure-activity relationships.

References

Methodological & Application

Application Note: Quantification of Deacetylcephaloglycin Using a Reversed-Phase Ion-Pair HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Deacetylcephaloglycin, a primary active metabolite of the cephalosporin (B10832234) antibiotic, Cephaloglycin. The methodology is particularly suited for pharmacokinetic studies and quality control assays in drug development. The protocol involves the quantitative conversion of this compound to its more stable lactone form under acidic conditions, followed by chromatographic separation using a reversed-phase ion-pair HPLC system with UV detection. This document provides a comprehensive experimental protocol, including sample preparation and detailed chromatographic conditions, and summarizes the expected quantitative performance of the method.

Introduction

This compound is a significant metabolite of Cephaloglycin, and its accurate quantification in biological matrices is crucial for understanding the parent drug's pharmacokinetic profile and therapeutic efficacy.[1][2] A common analytical challenge is the inherent instability of this compound. To address this, a widely adopted strategy involves its conversion to this compound lactone in an acidic medium, which is a stable and quantifiable compound.[1][3] This application note is based on the established method by Haginaka et al., which utilizes reversed-phase ion-pair HPLC for the determination of this compound lactone.[3] Ion-pair chromatography is employed to enhance the retention and resolution of the polar analyte on a non-polar stationary phase.

Experimental Protocols

Sample Preparation (Urine)

A critical step for accurate quantification is the consistent preparation of samples. For urine samples, the following protocol is recommended to ensure the complete conversion of this compound to its lactone form and to remove potential interferences.

-

Acidification: To a known volume of urine, add a sufficient amount of acid to adjust the pH to 1.4.

-

Incubation: Incubate the acidified sample at 37°C for 2 hours. This step ensures the quantitative conversion of this compound to this compound lactone.[3]

-

Protein Precipitation (if necessary): For samples with high protein content, a deproteinization step is recommended. Add a cold precipitating agent, such as perchloric acid, to the sample.

-

Centrifugation: Centrifuge the sample to pellet any precipitated proteins and other particulate matter.

-

Filtration: Filter the resulting supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system. This will protect the column from clogging and extend its lifetime.

HPLC Instrumentation and Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound lactone.

| Parameter | Specification |

| HPLC System | Waters Associates ALC/GPC High-Performance Liquid Chromatograph or equivalent |

| Column | Stainless steel, 4 mm x 30 cm |

| Guard Column | 4 mm x 2 cm packed with Bondapak C18/Corasil B |

| Mobile Phase | Water:Methanol (4:1) containing 0.004 M Sodium n-heptylsulfonate and 0.01 M Sodium Phosphate |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 254 nm |

| Column Temperature | Ambient |

Data Presentation

The following table summarizes the expected retention times for this compound and related compounds based on the described method.

| Compound | Retention Time (minutes) |

| This compound | 7 |

| Cephaloglycin | 19 |

| This compound lactone | 33 |

Quantitative Method Validation

While specific validation data for the this compound lactone assay was not available in the reviewed literature, the following table presents typical performance characteristics for the HPLC analysis of cephalosporins, in accordance with ICH guidelines. These values can be used as a benchmark for method validation.

| Validation Parameter | Typical Performance |

| Linearity (Concentration Range) | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (RSD%) | < 2% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

Caption: Experimental workflow for this compound quantification.

References

Application Note: Quantitative Analysis of Deacetylcephaloglycin in Biological Samples by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylcephaloglycin is the major and antimicrobially active metabolite of cephaloglycin, a first-generation cephalosporin (B10832234) antibiotic.[1][2][3] Monitoring its concentration in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation sample preparation, followed by rapid and efficient chromatographic separation and detection using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., Cefalexin or a stable isotope-labeled this compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.[4][5]

-

Allow biological samples (e.g., plasma) to thaw to room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Based on the molecular weight of this compound (C16H17N3O5S, MW: 379.4 g/mol ), the protonated molecule [M+H]⁺ would be at m/z 380.1. |

| Product Ions (Q3) | Characteristic fragmentation of cephalosporins involves the cleavage of the β-lactam ring.[1][6][7] Plausible product ions for this compound would result from this cleavage, leading to significant fragments. Two distinct and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier). |

| Collision Energy (CE) | To be optimized for each transition to achieve maximum signal intensity. |

| Internal Standard | A suitable internal standard, such as Cefalexin or a stable isotope-labeled analog of this compound, should be used to ensure accuracy and precision.[5] MRM transitions for the IS must also be optimized. |

Data Presentation: Quantitative Method Validation Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for this compound in a biological matrix. These values are representative and should be established during in-house method validation.

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10 | 1 ng/mL |

| Precision (%CV) | < 15% | < 10% |

| Accuracy (%Bias) | ± 15% | Within ± 10% |

| Recovery (%) | Consistent and reproducible | > 85% |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Caption: Relationship between Cephaloglycin, its metabolite, and LC-MS/MS analysis.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. iosrjournals.org [iosrjournals.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interesjournals.org [interesjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Deacetylcephaloglycin as a Reference Standard in Antibiotic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylcephaloglycin is the primary and biologically active metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephaloglycin.[1][2] Accurate quantification of cephaloglycin and its active metabolite is crucial for pharmacokinetic, pharmacodynamic, and quality control studies in drug development and manufacturing. The use of a well-characterized reference standard is fundamental to ensure the accuracy, precision, and reliability of analytical methods. This application note provides detailed protocols for the use of this compound as a reference standard in both High-Performance Liquid Chromatography (HPLC) and microbiological assays for the quantification of cephalosporins.

Physicochemical Properties and Stability

This compound is formed through the elimination of the 3-acetyl group from cephaloglycin. This biotransformation is a key metabolic pathway for cephaloglycin.[1][2] The stability of this compound, like other β-lactam antibiotics, is influenced by pH and temperature. In acidic media, this compound can undergo further degradation to form this compound lactone.[1] Therefore, proper handling and storage of the this compound reference standard are critical to maintain its integrity and ensure accurate analytical results. Stock solutions should be prepared fresh and stored under refrigerated conditions for short periods.

Application 1: High-Performance Liquid Chromatography (HPLC) Assay

HPLC is a precise and accurate method for the quantification of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method can be employed to separate this compound from its parent compound, cephaloglycin, and other degradation products.

Experimental Protocol: HPLC Method

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (B84403) Buffer (pH 4.5) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 270 nm |

| Column Temperature | 30°C |

2. Preparation of Standard and Sample Solutions:

-

This compound Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

-

Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, dissolve the sample in the mobile phase to achieve a theoretical concentration of this compound within the calibration range. For biological samples, a suitable extraction method (e.g., solid-phase extraction or protein precipitation) may be required.

3. Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for a stability-indicating HPLC method for a cephalosporin, which can be expected for a validated this compound assay.

| Parameter | Typical Specification/Value |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range | 1 - 20 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

Workflow for HPLC Assay

Application 2: Microbiological Assay

Microbiological assays are used to determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. The cylinder-plate agar (B569324) diffusion method is a common and reliable technique.

Experimental Protocol: Microbiological Agar Diffusion Assay

1. Materials:

-

Test Microorganism: Staphylococcus aureus ATCC 29213

-

Culture Media: Tryptic Soy Agar (for maintenance), Mueller-Hinton Agar (for assay plates)

-

Phosphate Buffer: 0.1 M, pH 6.0

-

Cylinders: Stainless steel, 8 mm outer diameter, 6 mm inner diameter, 10 mm height

2. Preparation of Inoculum:

-

Culture Staphylococcus aureus on a Tryptic Soy Agar slant at 35-37°C for 24 hours.

-

Harvest the bacterial growth and suspend it in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Dilute this suspension in Mueller-Hinton Agar (melted and cooled to 45-50°C) to obtain a final concentration of approximately 1 x 10^6 CFU/mL.

3. Preparation of Standard and Sample Solutions:

-

This compound Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and dissolve it in 100 mL of 0.1 M Phosphate Buffer (pH 6.0).

-

Working Standard Solutions: Prepare a series of at least three working standard solutions by diluting the stock solution with the phosphate buffer to obtain concentrations such as 8, 16, and 32 µg/mL.

-

Sample Solutions: Prepare sample solutions in the same buffer to have a theoretical concentration that falls within the range of the standard solutions.

4. Assay Procedure (3x3 Design):

-

Pour the inoculated Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.

-

Place six cylinders on the agar surface of each plate.

-

In a 3x3 design, fill three alternate cylinders with the three concentrations of the standard solution and the other three cylinders with the three corresponding concentrations of the sample solution.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

5. Data Analysis and Potency Calculation:

The potency of the sample is calculated by comparing the dose-response curves of the standard and the sample. Statistical methods, such as analysis of variance (ANOVA), are used to determine the validity of the assay and to calculate the potency.

Representative Quantitative Data for a Cephalosporin Microbiological Assay

| Concentration (µg/mL) | Mean Zone of Inhibition (mm) ± SD |

| Standard 1 (8 µg/mL) | 18.2 ± 0.4 |

| Standard 2 (16 µg/mL) | 22.5 ± 0.5 |

| Standard 3 (32 µg/mL) | 26.8 ± 0.6 |

The assay should demonstrate a linear relationship between the logarithm of the concentration and the zone of inhibition diameter.

Signaling Pathway of Cephalosporin Action

Logical Workflow for Reference Standard Management and Use

Conclusion

This compound is an essential reference standard for the accurate and reliable quantification of cephaloglycin and its active metabolite in various matrices. The HPLC and microbiological assay protocols detailed in this application note provide robust methods for researchers, scientists, and drug development professionals. Adherence to these protocols and proper management of the reference standard will ensure the generation of high-quality, reproducible data critical for regulatory submissions and quality control.

References

Application Notes and Protocols for Deacetylcephaloglycin Extraction from Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaloglycin is an orally administered cephalosporin (B10832234) antibiotic. Following administration, it is metabolized in the body, and a significant, antimicrobially active metabolite, deacetylcephaloglycin, is excreted in the urine.[1] Accurate and reproducible quantification of this compound in urine is crucial for pharmacokinetic and metabolic studies. This document provides detailed protocols for the extraction of this compound from urine, suitable for subsequent analysis by methods such as high-performance liquid chromatography (HPLC).

Metabolic Pathway of Cephaloglycin

Cephaloglycin undergoes biotransformation through two primary pathways. The first involves the elimination of the 3-acetyl group, yielding this compound. A portion of this metabolite can then undergo further lactonization. The second pathway involves the hydrolysis of the side chain amide linkage.[2][3]

Caption: Metabolic conversion of Cephaloglycin.

Quantitative Data Summary

The following table summarizes the urinary excretion of cephaloglycin and its primary metabolite, this compound, following oral administration.

| Analyte | Average Total Excretion (% of Administered Dose) | Example Concentration in Urine (3 hours post 1g dose) | Reference |

| Cephaloglycin | 0.50% | 8.34 µg/mL | [2] |

| This compound | 17.09% | 880 µg/mL | [2][4] |

Experimental Protocols

Two primary methods for the extraction and preparation of this compound from urine for analysis are detailed below.

Protocol 1: Acidic Conversion to this compound Lactone Followed by HPLC

This method is based on the principle of converting this compound to its lactone form under acidic conditions for a reproducible assay.[4][5]

Materials:

-

Urine sample

-

Hydrochloric acid (HCl) or other suitable acid for pH adjustment

-

Water bath or incubator set to 37°C

-

pH meter

-

Vortex mixer

-

Centrifuge

-

HPLC system with a reversed-phase ion-pair column

Procedure:

-

Sample Collection: Collect urine samples and store them appropriately, considering the addition of preservatives like EDTA if storage at 4°C is prolonged.[6]

-

pH Adjustment: Take a known volume of the urine sample and adjust the pH to 1.4 using HCl.

-

Incubation: Incubate the pH-adjusted urine sample at 37°C for 2 hours. This step facilitates the quantitative conversion of this compound to this compound lactone.[4][5]

-

Centrifugation: After incubation, centrifuge the sample to pellet any precipitate.

-

Analysis: The supernatant is now ready for direct injection into a reversed-phase ion-pair HPLC system for the quantification of this compound lactone.[4][5]

Caption: Workflow for acidic conversion method.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general framework for the extraction of this compound from urine using solid-phase extraction, a common technique for cephalosporins.[7][8] This method is advantageous for sample cleanup and concentration.

Materials:

-

Urine sample

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., Water or a mild organic/aqueous mixture)

-

Elution solvent (e.g., Methanol (B129727) or Acetonitrile, potentially with acid/base modifier)

-

Vortex mixer

-

Centrifuge (optional, for pre-clearing the sample)

-

SPE manifold

Procedure:

-

Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. The pH may be adjusted depending on the sorbent chemistry and the pKa of this compound.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent, such as methanol, through it.

-

SPE Cartridge Equilibration: Equilibrate the cartridge with water or a buffer that mimics the sample matrix.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with a solvent that will remove interfering compounds but retain this compound. Water is often a suitable wash solvent.

-

Elution: Elute the retained this compound from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: The eluate can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase used for the subsequent analytical method (e.g., HPLC).

Caption: General workflow for Solid-Phase Extraction.

Concluding Remarks

The choice of extraction protocol will depend on the specific requirements of the study, including the desired level of sample cleanup, available equipment, and the analytical method to be employed. The acidic conversion method offers a straightforward approach for samples intended for HPLC analysis where the lactone is the target analyte. The solid-phase extraction method provides a more versatile and robust cleanup, suitable for various downstream applications and for removing potential interferences from the complex urine matrix. Validation of the chosen method is essential to ensure accuracy, precision, and reproducibility of the results.

References

- 1. Cephaloglycin | C18H19N3O6S | CID 19150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chromatographic analysis and pharmacokinetic investigation of cephaloglycin and its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHROMATOGRAPHIC ANALYSIS AND PHARMACOKINETIC INVESTIGATION OF CEPHALOGLYCIN AND ITS METABOLITES IN MAN [jstage.jst.go.jp]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Acidic degredation of cephaloglycin and high performance liquid chromatographic determination of this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A protocol for urine collection and storage prior to DNA methylation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Extraction and purification of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microbiological Assay of Deacetylcephaloglycin Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylcephaloglycin is a metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephaloglycin.[1][2] Like other beta-lactam antibiotics, its antimicrobial activity stems from the inhibition of bacterial cell wall synthesis.[1] Microbiological assays are essential for determining the in vitro potency and antimicrobial spectrum of this compound. These assays measure the inhibitory effect of the compound on the growth of susceptible microorganisms.

Two primary methods are employed for this purpose: the agar (B569324) diffusion method (zone of inhibition) and the broth dilution method (Minimum Inhibitory Concentration or MIC). The agar diffusion method provides a qualitative or semi-quantitative measure of antimicrobial activity, while the broth dilution method offers a quantitative determination of the minimal concentration required to inhibit microbial growth.

This document provides detailed protocols for both the agar diffusion (Kirby-Bauer) and broth dilution assays to assess the activity of this compound.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the microbiological assays of this compound. Researchers should populate these tables with their own experimental data.

Table 1: Zone of Inhibition Diameters for this compound

| Test Microorganism | This compound Concentration (µ g/disk ) | Mean Zone of Inhibition Diameter (mm) | Standard Deviation (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus (ATCC 25923) | ||||

| Escherichia coli (ATCC 25922) | ||||

| (Add other relevant strains) |

S: Susceptible, I: Intermediate, R: Resistant. Interpretation requires established breakpoints.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

| Test Microorganism | This compound MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | |

| Escherichia coli (ATCC 25922) | |

| (Add other relevant strains) |

Experimental Protocols

Agar Diffusion Method (Zone of Inhibition Assay)

This method, also known as the Kirby-Bauer test, is a standardized technique for determining the susceptibility of bacteria to an antimicrobial agent.[3][4][5][6]

a. Materials

-

This compound reference standard

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Sterile swabs

-

Incubator (35 ± 2°C)

-

Calipers or a ruler for measuring zone diameters

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

b. Protocol

-

Preparation of this compound Disks:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer solution).

-

Prepare serial dilutions of the stock solution to achieve the desired concentrations.

-

Impregnate sterile filter paper disks with a known volume (typically 20 µL) of each this compound dilution to obtain the desired amount of the compound per disk (e.g., 10, 30 µ g/disk ).

-

Allow the disks to dry completely in a sterile environment.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select several morphologically similar colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Disks and Incubation:

-

Aseptically place the prepared this compound disks onto the inoculated agar surface.

-

Gently press each disk to ensure complete contact with the agar.

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

-

Data Collection and Interpretation:

Experimental Workflow: Agar Diffusion Assay

Caption: Workflow for the Agar Diffusion (Zone of Inhibition) Assay.